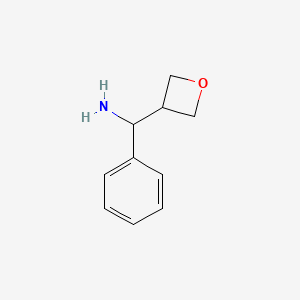
Oxetan-3-yl(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetan-3-yl(phenyl)methanamine is a compound that features an oxetane ring attached to a phenyl group and an amine group The oxetane ring is a four-membered ring containing one oxygen atom, which imparts unique chemical properties to the compound
Mecanismo De Acción
Target of Action
Oxetane-containing compounds have been known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .
Mode of Action
Oxetane moieties are known to provide rigidity to the overall structure of a molecule and can act as hydrogen bond acceptors . These properties can influence the interaction of the compound with its targets.
Biochemical Pathways
Oxetanes are known to be involved in various reactions such as epoxide ring opening and ring closing
Pharmacokinetics
Oxetane-containing compounds are generally known to be more metabolically stable and lipophilicity neutral . These properties can potentially enhance the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxetan-3-yl(phenyl)methanamine. For instance, the compound’s storage temperature is noted to be -10°C , suggesting that it may be sensitive to heat. Additionally, the compound’s physical form is oil , which could influence its solubility and hence its bioavailability and efficacy.
Análisis Bioquímico
Biochemical Properties
Oxetan-3-yl(phenyl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxetane ring in the compound is known for its high polarity and ability to act as a hydrogen bond acceptor . This makes it an attractive candidate for enzyme binding and catalysis. For instance, it has been observed to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways . The phenyl group in this compound also contributes to its binding affinity with aromatic amino acids in proteins, enhancing its biochemical interactions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific kinases, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The oxetane ring allows the compound to form stable hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the phenyl group facilitates π-π interactions with aromatic residues in proteins, further stabilizing the binding complex. These interactions can result in conformational changes in the target enzyme or protein, ultimately affecting its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects may be influenced by metabolic and clearance mechanisms, leading to variations in its activity over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been found to affect metabolic fluxes and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form the oxetane ring . The resulting oxetane can then be functionalized to introduce the phenyl and amine groups through various organic reactions.
Industrial Production Methods
Industrial production of oxetan-3-yl(phenyl)methanamine may involve large-scale synthesis techniques that ensure high yields and purity. Methods such as the use of ruthenium catalysts for amination reactions have been reported to be effective for producing oxetan-3-ylmethanamines . These methods are designed to be scalable and cost-effective for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
Oxetan-3-yl(phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The phenyl and amine groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Oxetan-3-yl(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Oxetan-3-yl(phenyl)methanamine can be compared with other similar compounds, such as:
Oxetan-3-ylmethanamine: Lacks the phenyl group, resulting in different chemical properties and applications.
Phenylmethanamine: Lacks the oxetane ring, leading to different reactivity and biological activity.
Oxetane derivatives: Various oxetane-containing compounds with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its combination of the oxetane ring with the phenyl and amine groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
oxetan-3-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNUGGQHIQAFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
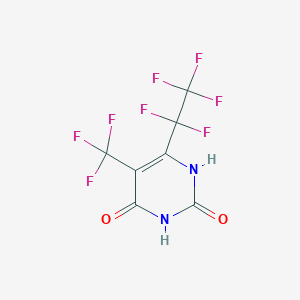

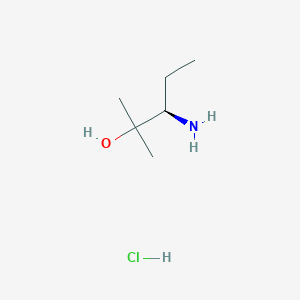


![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)


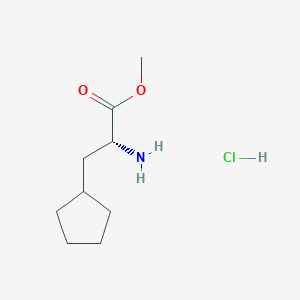
![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane](/img/structure/B6290094.png)
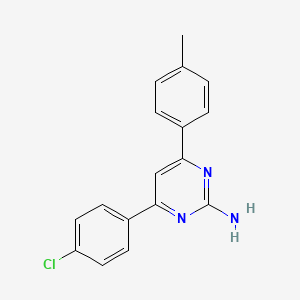

![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
